molecular formula C11H17N3O B6628424 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol

3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol

Cat. No. B6628424
M. Wt: 207.27 g/mol
InChI Key: LVMHQRYAULBBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is found in various tissues, including the brain, heart, and platelets. P2Y1 receptor activation is involved in many physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmitter release. Therefore, MRS2500 has been studied extensively for its potential therapeutic applications.

Mechanism of Action

3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol acts as a competitive antagonist of the P2Y1 receptor. It binds to the receptor and prevents the binding of its endogenous ligands, such as ADP. This results in the inhibition of downstream signaling pathways, which leads to the suppression of physiological processes that are mediated by P2Y1 receptor activation.
Biochemical and Physiological Effects
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol has been shown to have various biochemical and physiological effects. For example, it inhibits ADP-induced platelet aggregation and thrombus formation. It also inhibits vasoconstriction in the brain and peripheral tissues. In addition, it modulates neurotransmitter release and synaptic plasticity in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol in lab experiments is its high selectivity for the P2Y1 receptor. This allows for more specific investigations of the role of this receptor in different physiological processes. However, one limitation is that 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol may have off-target effects on other receptors or enzymes. Therefore, it is important to use appropriate controls and to interpret the results carefully.

Future Directions

There are several future directions for the use of 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol in scientific research. For example, it could be used to investigate the role of P2Y1 receptors in other physiological processes, such as inflammation and pain. It could also be used to study the effects of P2Y1 receptor activation in different disease models, such as stroke and Alzheimer's disease. Furthermore, 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol could be used as a tool to develop new drugs that target the P2Y1 receptor for therapeutic applications.

Synthesis Methods

3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol can be synthesized using a multi-step process. The first step involves the reaction of 2-methyl-4-chloropyrimidine with sodium hydride to form 2-methylpyrimidin-4-yl sodium salt. The second step involves the reaction of this salt with 1-chloro-3-(chloromethyl)cyclopentane in the presence of potassium carbonate to form 3-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol. The product can be purified using column chromatography.

Scientific Research Applications

3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol has been used in various scientific research studies to investigate the role of P2Y1 receptors in different physiological processes. For example, 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol has been used to study the effects of P2Y1 receptor activation on platelet aggregation and thrombus formation. It has also been used to investigate the role of P2Y1 receptors in neurotransmitter release and synaptic plasticity in the brain.

properties

IUPAC Name

3-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-12-5-4-11(14-8)13-7-9-2-3-10(15)6-9/h4-5,9-10,15H,2-3,6-7H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMHQRYAULBBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NCC2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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